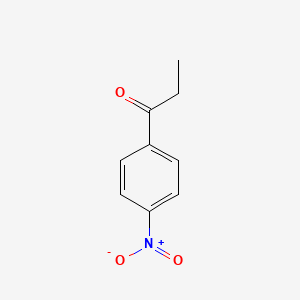

1-(4-Nitrophenyl)propan-1-one

Description

The exact mass of the compound 1-(4-Nitrophenyl)propan-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Nitrophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTSEJJUUBOESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191012 | |

| Record name | 1-Propanone, 1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3758-70-1 | |

| Record name | 1-(4-Nitrophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3758-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003758701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-NITROPROPIOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Positioning a Versatile Nitrophenyl Ketone in Modern Synthesis

An In-depth Technical Guide to 1-(4-Nitrophenyl)propan-1-one (CAS: 3758-70-1)

1-(4-Nitrophenyl)propan-1-one, also known as 4'-nitropropiophenone, is a substituted aromatic ketone that serves as a highly versatile and valuable intermediate in synthetic organic chemistry. While not an active pharmaceutical ingredient (API) itself, its strategic combination of a reactive ketone carbonyl and a modifiable nitro group makes it a powerful scaffold for the construction of more complex molecular architectures. The para-substitution pattern of its functional groups offers a distinct advantage for synthesizing linear, high-value molecules, including key precursors to modern pharmaceuticals.

This guide provides a comprehensive technical overview of 1-(4-Nitrophenyl)propan-1-one, moving beyond basic data to explain the causality behind its synthesis, characterization, and strategic application. We will explore its physicochemical properties, detail a robust laboratory-scale synthesis with mechanistic considerations, predict its analytical characteristics, and illuminate its synthetic utility with a focus on its role in drug discovery and development.

Section 1: Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are the foundation of its effective use in research. 1-(4-Nitrophenyl)propan-1-one is a solid at room temperature, and its key identifiers and computed physicochemical properties are summarized below. These values are crucial for reaction setup, solvent selection, and purification strategies.

| Property / Identifier | Value | Reference(s) |

| CAS Number | 3758-70-1 | [1] |

| IUPAC Name | 1-(4-nitrophenyl)propan-1-one | [2] |

| Synonyms | 4'-Nitropropiophenone, p-Nitropropiophenone | [2] |

| Molecular Formula | C₉H₉NO₃ | [1][3] |

| Molecular Weight | 179.17 g/mol | [2][3] |

| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)[O-] | [2] |

| InChIKey | QHTSEJJUUBOESF-UHFFFAOYSA-N | [3] |

| Appearance | Solid (predicted) | |

| Molecular Complexity | 201 | [2] |

| Topological Polar Surface Area | 62.9 Ų | [2] |

| XLogP3 | 2.2 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of 1-(4-nitrophenyl)propan-1-one is most practically achieved via the electrophilic aromatic substitution (nitration) of propiophenone. While a Friedel-Crafts acylation of nitrobenzene might seem plausible at first glance, it is generally unfeasible due to the strong electron-withdrawing and deactivating nature of the nitro group on the aromatic ring, which inhibits the reaction.[4]

Preferred Synthetic Route: Nitration of Propiophenone

The established method for introducing a nitro group onto an aromatic ring is treatment with a "mixed acid" solution of concentrated nitric and sulfuric acids.[5] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the potent electrophile, the nitronium ion (NO₂⁺).

The propanoyl group (-C(O)CH₂CH₃) on propiophenone is a deactivating, meta-directing substituent. Therefore, the primary product of this reaction is the meta-isomer, 1-(3-nitrophenyl)propan-1-one. However, the para-isomer (the target compound) and the ortho-isomer are also formed as minor products. The successful synthesis relies on careful control of reaction conditions and subsequent purification to isolate the desired para-isomer.

Caption: Mechanism for the nitration of propiophenone.

Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)propan-1-one

This protocol is adapted from the well-established procedure for the nitration of acetophenone and should be performed with rigorous safety precautions in a fume hood.[6]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 120 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 0 °C.

-

Addition of Propiophenone: Slowly add propiophenone (0.5 mol, 67.1 g) dropwise from the dropping funnel to the stirred sulfuric acid. Ensure the temperature is maintained below 5 °C throughout the addition. After addition is complete, cool the mixture to approximately -5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 40 mL (0.65 mol) of concentrated nitric acid to 60 mL of concentrated sulfuric acid. Cool this mixture to 15-20 °C.

-

Nitration Reaction: Add the cooled nitrating mixture to the dropping funnel and add it dropwise to the propiophenone solution. The rate of addition must be carefully controlled to keep the internal reaction temperature at 0 °C or lower. This addition may take 45-90 minutes. Vigorous stirring is essential to prevent localized heating.

-

Quenching and Isolation: After the addition is complete, allow the mixture to stir for an additional 2 hours at 0-5 °C. Then, pour the reaction mixture slowly and carefully onto a large volume of crushed ice (approx. 1 kg) with stirring. A solid precipitate containing the mixture of nitro-isomers will form.

-

Purification:

-

Collect the crude solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

The primary challenge is the separation of the para and meta isomers. This is typically achieved by fractional crystallization from a suitable solvent like ethanol. The isomers often exhibit different solubilities, allowing for the isolation of the less soluble isomer.

-

Alternatively, column chromatography on silica gel using a solvent system such as hexane-ethyl acetate can provide excellent separation of the isomers. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Section 3: Analytical Characterization

While commercial suppliers do not always provide detailed analytical data for this specific compound, its structure allows for reliable prediction of its spectral characteristics. These predictions are based on data from its well-characterized isomer, 1-(3-nitrophenyl)propan-1-one, and fundamental principles of spectroscopy.[7][8][9][10]

| Analytical Technique | Expected Characteristics |

| ¹H NMR | Aromatic Region: Two doublets integrating to 2H each, characteristic of a 1,4-disubstituted (para) benzene ring. The doublet downfield (approx. δ 8.2-8.3 ppm) corresponds to the protons ortho to the electron-withdrawing NO₂ group. The doublet upfield (approx. δ 8.0-8.1 ppm) corresponds to the protons ortho to the C=O group. A distinct AA'BB' splitting pattern is expected. Aliphatic Region: A quartet (2H, approx. δ 3.0-3.1 ppm) for the -CH₂- group adjacent to the carbonyl, and a triplet (3H, approx. δ 1.2-1.3 ppm) for the terminal -CH₃ group. |

| ¹³C NMR | Carbonyl Carbon: A signal around δ 195-200 ppm. Aromatic Carbons: Four signals are expected. The carbon bearing the NO₂ group (C4) will be significantly shifted downfield (approx. δ 150 ppm). The ipso-carbon attached to the acyl group (C1) will also be downfield (approx. δ 140-142 ppm). The two sets of equivalent aromatic CH carbons will appear in the δ 124-130 ppm range. Aliphatic Carbons: Two signals, one for the -CH₂- (approx. δ 30-35 ppm) and one for the -CH₃ (approx. δ 8-10 ppm). |

| FT-IR (cm⁻¹) | C=O Stretch: Strong, sharp absorption around 1690-1710 cm⁻¹. NO₂ Stretch: Two strong absorptions: one symmetric stretch around 1340-1360 cm⁻¹ and one asymmetric stretch around 1515-1530 cm⁻¹. C-H Stretch (Aromatic): Signals above 3000 cm⁻¹. C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 179. Key Fragments: A prominent peak at m/z = 150 due to loss of the ethyl group (•C₂H₅). Another significant peak at m/z = 122 (M - C₂H₅ - CO). A fragment corresponding to the nitrophenyl cation at m/z = 122 is also expected. |

Section 4: Applications in Research and Drug Development

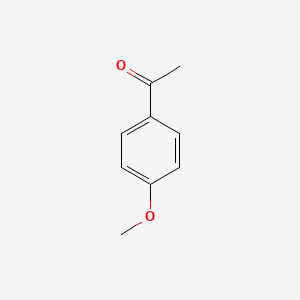

The true value of 1-(4-nitrophenyl)propan-1-one lies in its capacity as a bifunctional synthetic building block. The ketone and nitro moieties offer orthogonal reactivity, allowing for a wide range of selective transformations.[11][12]

Key Synthetic Transformations

-

Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative, 1-(4-aminophenyl)propan-1-one. This transformation is fundamental in medicinal chemistry, as the resulting primary amine is a key handle for introducing amide, sulfonamide, urea, and other functionalities common in bioactive molecules.

-

Modification of the Ketone: The carbonyl group can be reduced to a secondary alcohol, 1-(4-nitrophenyl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄). This introduces a chiral center, opening pathways to enantioselective synthesis.

-

Combined Transformations: Sequential reduction of both the nitro group and the ketone yields 1-(4-aminophenyl)propan-1-ol, a chiral amino alcohol scaffold present in many pharmaceutical agents.

Caption: Synthetic utility of 1-(4-Nitrophenyl)propan-1-one.

Case Study: Intermediate in the Synthesis of Apixaban

A prominent example of this compound's utility is in the synthesis of Apixaban (Eliquis), a widely used anticoagulant. While not a direct precursor, a derivative, 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, is a key intermediate in several commercial routes.[13] This intermediate is constructed using p-nitroaniline, which can be derived from precursors like 1-(4-nitrophenyl)propan-1-one. This connection highlights how simple, functionalized building blocks are integral to the manufacturing of complex, life-saving drugs.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of 1-(4-nitrophenyl)propan-1-one are paramount for ensuring safety.

-

Hazard Identification: The compound is classified under GHS with the following hazards:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Avoid all skin contact.

-

Respiratory Protection: Use only in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.

-

-

Handling: Wash hands thoroughly after handling. Avoid creating dust. Keep away from heat and sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage temperature is 2°C - 8°C.[14]

Conclusion

1-(4-Nitrophenyl)propan-1-one is more than a mere catalog chemical; it is a strategically designed intermediate offering a gateway to a vast landscape of chemical complexity. Its predictable synthesis via nitration of propiophenone, coupled with the orthogonal reactivity of its ketone and nitro functionalities, makes it an indispensable tool for researchers. Its demonstrated relevance in the synthetic pathway of major pharmaceuticals like Apixaban underscores its importance to the drug development community. By understanding its properties, synthesis, and reactivity, scientists can leverage this powerful building block to accelerate the discovery and creation of novel molecules.

References

Please note: The current date for all access is January 21, 2026.

Sources

- 1. 1-(4-NITROPHENYL)PROPAN-1-ONE | 3758-70-1 [chemicalbook.com]

- 2. 1-(4-Nitrophenyl)-1-propanone | C9H9NO3 | CID 94726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Nitration - Wikipedia [en.wikipedia.org]

- 5. Nitration- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration [allen.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3'-nitropropiophenone [webbook.nist.gov]

- 8. 3'-Nitropropiophenone | C9H9NO3 | CID 87096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. wjpsonline.com [wjpsonline.com]

- 14. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Nitrophenyl)propan-1-one

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(4-Nitrophenyl)propan-1-one, also known as p-nitropropiophenone, is an aromatic ketone of significant interest in synthetic organic chemistry and serves as a versatile building block in the development of novel pharmaceutical agents. Its chemical structure, featuring a phenyl ring substituted with a nitro group and a propanoyl side chain, imparts a unique combination of electronic and steric properties. A thorough understanding of its physicochemical characteristics is paramount for its effective utilization in research and development, enabling informed decisions in reaction design, formulation, and analytical method development. This guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Nitrophenyl)propan-1-one, supported by experimental considerations and data from reliable sources.

Chemical Identity and Structure

A foundational understanding of a compound begins with its unequivocal identification and a clear representation of its molecular structure.

Key Identifiers:

The structure of 1-(4-Nitrophenyl)propan-1-one is characterized by a propiophenone core with a nitro group at the para position of the phenyl ring. This substitution pattern significantly influences the molecule's electronic properties and reactivity.

Caption: Chemical structure of 1-(4-Nitrophenyl)propan-1-one.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 1-(4-Nitrophenyl)propan-1-one, compiled from various chemical databases. These values are essential for a wide range of applications, from predicting reaction kinetics to designing purification protocols.

| Property | Value | Source(s) |

| Melting Point | 90-91 °C | [3][4] |

| Boiling Point (Predicted) | 289.4 ± 13.0 °C | [3][4] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [4] |

| Topological Polar Surface Area | 62.9 Ų | [2] |

| Rotatable Bond Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Experimental Determination of Physicochemical Properties: A Methodological Insight

The data presented above are derived from a combination of experimental measurements and computational predictions. For rigorous scientific work, understanding the methodologies behind these values is crucial.

Melting Point Determination

The sharp melting point range of 90-91 °C suggests a relatively pure crystalline solid.[3][4]

Recommended Protocol: Differential Scanning Calorimetry (DSC)

DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid.

Experimental Workflow:

Caption: Workflow for Melting Point Determination by DSC.

Causality and Expertise: The choice of a slow ramp rate (5-10 °C/min) is critical to ensure thermal equilibrium and obtain a sharp, well-defined melting endotherm. A faster rate can lead to a broadened peak and an artificially elevated apparent melting point. The onset temperature of the melting peak is typically reported as the melting point.

Solubility Assessment

Protocol for Semi-Quantitative Solubility Determination:

This protocol allows for a rapid assessment of solubility in various solvents, which is crucial for selecting appropriate solvents for reactions, chromatography, and recrystallization.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, water).

-

Sample Preparation: Add a known amount (e.g., 10 mg) of 1-(4-Nitrophenyl)propan-1-one to a series of vials.

-

Solvent Addition: Add the selected solvent to each vial in incremental volumes (e.g., 0.1 mL).

-

Observation: After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.

-

Classification: Classify the solubility based on the volume of solvent required for complete dissolution (e.g., >100 mg/mL - Very Soluble; 10-100 mg/mL - Soluble; 1-10 mg/mL - Sparingly Soluble; <1 mg/mL - Insoluble).

Trustworthiness through Self-Validation: This method, while semi-quantitative, is internally consistent. The resulting solubility profile across a polarity spectrum provides a reliable guide for solvent selection in further experiments. For instance, if the compound is found to be soluble in ethyl acetate but sparingly soluble in hexane, this information directly informs the choice of a mobile phase for chromatographic purification (e.g., a hexane/ethyl acetate gradient).

Spectral Characterization

Spectroscopic data is indispensable for the structural elucidation and confirmation of identity of 1-(4-Nitrophenyl)propan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific public spectrum for 1-(4-Nitrophenyl)propan-1-one is not available, the expected ¹H and ¹³C NMR spectral features can be predicted based on its structure. For the isomeric compound 1-(4-Nitrophenyl)propan-2-one, ¹H and ¹³C NMR data are available, providing a useful reference.[6]

Expected ¹H NMR Resonances for 1-(4-Nitrophenyl)propan-1-one:

-

Aromatic Protons: Two doublets in the downfield region (typically δ 7.5-8.5 ppm) corresponding to the AA'BB' spin system of the para-substituted phenyl ring. The protons ortho to the nitro group will be further downfield due to its strong electron-withdrawing nature.

-

Methylene Protons (-CH₂-): A quartet (typically δ 2.8-3.2 ppm) due to coupling with the adjacent methyl protons.

-

Methyl Protons (-CH₃): A triplet (typically δ 1.0-1.3 ppm) due to coupling with the adjacent methylene protons.

Expected ¹³C NMR Resonances:

-

Carbonyl Carbon (C=O): A resonance in the highly deshielded region (typically δ 195-205 ppm).

-

Aromatic Carbons: Four distinct signals in the aromatic region (δ 120-155 ppm). The carbon bearing the nitro group will be significantly downfield.

-

Aliphatic Carbons: Resonances for the methylene and methyl carbons in the upfield region (typically δ 8-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in 1-(4-Nitrophenyl)propan-1-one.

Expected Characteristic IR Absorptions:

-

C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1510-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the related compound (1R)-1-(4-nitrophenyl)propan-1-ol, GC-MS data is available.[7]

Expected Mass Spectrum of 1-(4-Nitrophenyl)propan-1-one:

-

Molecular Ion (M⁺): A peak at m/z = 179, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks:

-

Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z = 150 ([M-29]⁺).

-

A fragment corresponding to the nitrophenyl group at m/z = 122.

-

A fragment corresponding to the propanoyl cation at m/z = 57.

-

Stability and Reactivity Considerations

The presence of the nitro group and the ketone functionality dictates the stability and reactivity profile of 1-(4-Nitrophenyl)propan-1-one.

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, nitroaromatic compounds can be sensitive to heat and light, so storage in a cool, dark place is recommended. Stability testing, following guidelines such as those from the ICH, would be necessary to establish a formal re-test period for GMP applications.[8]

-

Reactivity:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl), providing a pathway to 1-(4-aminophenyl)propan-1-one, a key intermediate for further functionalization.

-

Reactions at the Carbonyl Group: The ketone functionality can undergo a wide range of reactions, including reduction to the corresponding alcohol, reductive amination, and condensation reactions.

-

Electrophilic Aromatic Substitution: The nitro group is strongly deactivating, making further electrophilic substitution on the aromatic ring challenging.

-

Analytical Methodologies

For the analysis of 1-(4-Nitrophenyl)propan-1-one in various matrices, chromatographic techniques are generally employed.

-

Gas Chromatography (GC): Due to its volatility, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method for purity determination and quantification.[9]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is also a powerful technique. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water would be a good starting point for method development. The strong UV absorbance of the nitrophenyl chromophore allows for sensitive detection.

Conclusion

1-(4-Nitrophenyl)propan-1-one is a valuable chemical entity with a well-defined set of physicochemical properties that are critical to its application in scientific research and development. This guide has provided a comprehensive overview of its chemical identity, key physical data, and the experimental and analytical methodologies for their determination. By understanding the principles behind these properties, researchers can more effectively and efficiently utilize this compound in their synthetic and developmental endeavors.

References

-

PubChem. 1-(4-Nitrophenyl)-1-propanone | C9H9NO3 | CID 94726. [Link]

-

PubChem. 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367. [Link]

-

ChemSynthesis. 1-(4-nitrophenyl)-3-phenyl-1-propanone. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

-

PubChem. (1R)-1-(4-nitrophenyl)propan-1-ol | C9H11NO3 | CID 11309880. [Link]

-

U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. [Link]

Sources

- 1. 1-(4-Nitrophenyl)-1-propanone | C9H9NO3 | CID 94726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-(4-NITROPHENYL)PROPAN-1-ONE | 3758-70-1 [chemicalbook.com]

- 4. 3758-70-1 CAS MSDS (1-(4-NITROPHENYL)PROPAN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1R)-1-(4-nitrophenyl)propan-1-ol | C9H11NO3 | CID 11309880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

1-(4-Nitrophenyl)propan-1-one molecular structure and formula

Abstract

This technical guide provides a comprehensive overview of 1-(4-nitrophenyl)propan-1-one, a key chemical intermediate in synthetic organic chemistry. The document details its molecular structure, physicochemical properties, a validated synthesis protocol, and its applications, particularly as a building block in the development of pharmacologically active compounds. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering field-proven insights into its synthesis and handling.

Molecular Identity and Physicochemical Properties

1-(4-Nitrophenyl)propan-1-one, also known as 4'-nitropropiophenone, is an aromatic ketone characterized by a propiophenone structure substituted with a nitro group at the para position of the phenyl ring.

Molecular Structure:

Key Identifiers and Properties:

The fundamental properties of 1-(4-nitrophenyl)propan-1-one are summarized in the table below. These data are critical for its application in experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-nitrophenyl)propan-1-one | PubChem[1] |

| Synonyms | p-Nitropropiophenone, 4'-Nitropropiophenone | PubChem[1] |

| CAS Number | 3758-70-1 | ChemicalBook, PubChem[1][2] |

| Molecular Formula | C₉H₉NO₃ | ChemicalBook, PubChem[1][2] |

| Molecular Weight | 179.17 g/mol | ChemicalBook, PubChem[1][2] |

| Appearance | Yellow crystalline powder | |

| Melting Point | 90-91 °C | ChemicalBook[2] |

| Boiling Point | 289.4 ± 13.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| SMILES | CCC(=O)C1=CC=C(C=C1)[O-] | PubChem[1] |

| InChI | InChI=1S/C9H9NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3 | PubChem[1] |

Synthesis Methodology: A Self-Validating Protocol

The synthesis of 1-(4-nitrophenyl)propan-1-one is most effectively achieved through a two-step process. A direct Friedel-Crafts acylation of nitrobenzene is not feasible due to the strong deactivating nature of the nitro group, which makes the aromatic ring insufficiently nucleophilic for the reaction to proceed. Therefore, the logical and field-proven approach involves the synthesis of an activated precursor, propiophenone, followed by electrophilic aromatic substitution (nitration).

Overall Synthesis Workflow

The workflow involves the acylation of benzene to form the intermediate, which is then nitrated to yield the final product alongside other isomers that must be removed during purification.

Sources

A Guide to the Spectroscopic Characterization of 1-(4-Nitrophenyl)propan-1-one

Abstract

This technical guide provides an in-depth analysis of the spectral data for the compound 1-(4-Nitrophenyl)propan-1-one (also known as 4'-nitropropiophenone). As a key intermediate in various chemical syntheses, its unambiguous structural confirmation is paramount. This document offers a detailed interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The discussion is grounded in fundamental spectroscopic principles and is intended for researchers, chemists, and quality control professionals who rely on these analytical techniques for molecular characterization. We will explore not just the data itself, but the underlying chemical principles that give rise to the observed spectral features.

Molecular Structure and Spectroscopic Overview

1-(4-Nitrophenyl)propan-1-one possesses a molecular formula of C₉H₉NO₃ and a molecular weight of 179.17 g/mol [1]. Its structure features a propiophenone core with a nitro group (NO₂) at the para position of the phenyl ring.

This substitution pattern is critical to its spectral properties. The phenyl ring, the carbonyl group (C=O), and the nitro group form a conjugated system. Both the carbonyl and nitro groups are strong electron-withdrawing groups, which significantly influence the electronic environment of the molecule, particularly the chemical shifts of the aromatic protons and carbons. Understanding this electronic structure is the foundation for interpreting the spectra that follow.

Caption: Molecular structure of 1-(4-Nitrophenyl)propan-1-one with key proton environments labeled (Hₐ-Hᵈ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(4-Nitrophenyl)propan-1-one, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, proton decoupling is employed to ensure each unique carbon appears as a single line, simplifying the spectrum.

¹H NMR Spectrum Analysis

The proton NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule.

-

Aromatic Region (δ 8.0-8.4 ppm): The powerful electron-withdrawing effects of the para-nitro group and the conjugated carbonyl group strongly deshield the aromatic protons, shifting them significantly downfield compared to benzene (δ 7.3 ppm)[2]. Due to the para-substitution, the ring protons form a classic AA'BB' system, which often appears as two distinct doublets.

-

Hᵦ (δ ~8.3 ppm, 2H, d): The two protons ortho to the nitro group (meta to the carbonyl) are the most deshielded. They are expected to appear as a doublet.

-

Hₐ (δ ~8.1 ppm, 2H, d): The two protons ortho to the carbonyl group (meta to the nitro) are slightly less deshielded and should appear as a neighboring doublet.

-

-

Aliphatic Region (δ 1.0-3.5 ppm):

-

Hᶜ (δ ~3.1 ppm, 2H, q): This signal corresponds to the methylene (-CH₂-) protons. Being alpha to the carbonyl group, they are deshielded. According to the n+1 rule, their signal is split into a quartet by the three adjacent methyl protons (n=3, 3+1=4)[3].

-

Hᵈ (δ ~1.2 ppm, 3H, t): This signal represents the terminal methyl (-CH₃) protons. They are split into a triplet by the two adjacent methylene protons (n=2, 2+1=3).

-

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Assignment |

| Hᵦ | ~8.3 | 2H | Doublet (d) | Aromatic CH (ortho to NO₂) |

| Hₐ | ~8.1 | 2H | Doublet (d) | Aromatic CH (meta to NO₂) |

| Hᶜ | ~3.1 | 2H | Quartet (q) | -CO-CH₂ -CH₃ |

| Hᵈ | ~1.2 | 3H | Triplet (t) | -CO-CH₂-CH₃ |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, as the plane of symmetry through the C=O and NO₂ groups makes the ortho and meta carbons chemically equivalent.

-

Carbonyl Carbon (δ ~198 ppm): Ketone carbonyl carbons are highly deshielded and typically appear in the δ 190-220 ppm range[4]. Conjugation with the aromatic ring shifts this peak slightly upfield.

-

Aromatic Carbons (δ 120-155 ppm):

-

C-NO₂ (δ ~151 ppm): The carbon directly attached to the nitro group is significantly deshielded.

-

C-CO (δ ~142 ppm): The ipso-carbon attached to the acyl group.

-

C-ortho to CO (δ ~129 ppm): The two carbons ortho to the carbonyl group.

-

C-meta to CO (δ ~124 ppm): The two carbons meta to the carbonyl group (ortho to the nitro group).

-

-

Aliphatic Carbons (δ 8-35 ppm):

-

-CH₂- (δ ~32 ppm): The methylene carbon, alpha to the carbonyl, is deshielded relative to a simple alkane.

-

-CH₃ (δ ~8 ppm): The terminal methyl carbon appears in the typical upfield aliphatic region.

-

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~198 | C =O |

| Aromatic | ~151 | C -NO₂ |

| Aromatic | ~142 | C -CO |

| Aromatic | ~129 | C H (ortho to CO) |

| Aromatic | ~124 | C H (meta to CO) |

| Aliphatic | ~32 | -CO-CH₂ -CH₃ |

| Aliphatic | ~8 | -CO-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of 1-(4-Nitrophenyl)propan-1-one is dominated by absorptions from the carbonyl and nitro groups.

Experimental Protocol: IR

-

Sample Preparation: The spectrum can be acquired using a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing into a transparent disk) or as a thin film on a salt plate (for oils) or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

IR Spectrum Analysis

The key diagnostic absorptions are found in the group frequency region (4000 to 1450 cm⁻¹)[5].

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): A weak to medium absorption is expected just above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring[5].

-

Aliphatic C-H Stretch (3000-2850 cm⁻¹): Medium to strong absorptions are expected just below 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the ethyl group[6].

-

C=O Stretch (ca. 1690 cm⁻¹): A very strong, sharp absorption is predicted in this region. The carbonyl frequency of a simple alkyl ketone (~1715 cm⁻¹) is lowered due to conjugation with the electron density of the phenyl ring[7].

-

Aromatic C=C Stretches (1600-1450 cm⁻¹): Several medium-intensity bands are expected in this region, characteristic of the phenyl ring vibrations. A prominent peak is often observed near 1600 cm⁻¹.

-

NO₂ Stretches (ca. 1525 cm⁻¹ and 1350 cm⁻¹): These are two of the most characteristic peaks in the spectrum. Aromatic nitro compounds show two strong absorptions: one for the asymmetric stretch (higher frequency) and one for the symmetric stretch (lower frequency)[6].

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3080 | Medium | C-H Stretch | Aromatic |

| ~2980, 2940 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1690 | Strong, Sharp | C=O Stretch | Conjugated Ketone |

| ~1600, 1585 | Medium | C=C Stretch | Aromatic Ring |

| ~1525 | Strong | N=O Asymmetric Stretch | Nitro Group |

| ~1350 | Strong | N=O Symmetric Stretch | Nitro Group |

| ~855 | Strong | C-N Stretch | Aryl-NO₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: MS

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) or direct infusion.

-

Ionization: Electron Impact (EI) is a common ionization method. High-energy electrons bombard the molecule, knocking off an electron to form a radical cation known as the molecular ion (M⁺•)[8].

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

MS Spectrum and Fragmentation Analysis

The mass spectrum provides both the molecular weight and structural information from the fragmentation pattern.

-

Molecular Ion (M⁺•) Peak (m/z 179): The peak corresponding to the intact molecule's mass is expected at m/z 179. For nitroaromatic compounds, this peak is typically observable[9].

-

Major Fragmentation Pathways: The primary fragmentation mechanism for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. This process leads to the formation of a stable acylium ion[9].

Caption: Predicted primary fragmentation pathways for 1-(4-Nitrophenyl)propan-1-one in an EI mass spectrometer.

-

Loss of an Ethyl Radical (m/z 150): The most favorable α-cleavage involves the loss of the ethyl radical (•CH₂CH₃, mass 29 u). This generates the highly stable para-nitrobenzoyl cation. Due to its stability, this fragment is predicted to be the base peak (the most abundant ion) in the spectrum.

-

Loss of a p-Nitrophenyl Radical (m/z 57): Cleavage on the other side of the carbonyl group results in the loss of the p-nitrophenyl radical (•C₆H₄NO₂, mass 122 u), generating the propanoyl cation (CH₃CH₂CO⁺) at m/z 57.

-

Other Fragments: Further fragmentation of the p-nitrobenzoyl cation (m/z 150) can occur, such as the loss of nitric oxide (NO, 30 u) to give a fragment at m/z 120, or the loss of carbon monoxide (CO, 28 u) to yield the p-nitrophenyl cation at m/z 122.

| m/z Value | Predicted Relative Intensity | Identity of Fragment |

| 179 | Medium | [M]⁺• (Molecular Ion) |

| 150 | 100% (Base Peak) | [M - C₂H₅]⁺ |

| 122 | Medium | [C₆H₄NO₂]⁺ |

| 120 | Low-Medium | [M - C₂H₅ - NO]⁺ |

| 104 | Low | [M - C₂H₅ - NO₂]⁺ |

| 57 | Medium | [C₂H₅CO]⁺ |

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of 1-(4-Nitrophenyl)propan-1-one. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, clearly showing the substituted aromatic ring and the ethyl ketone side chain. IR spectroscopy validates the presence of the key functional groups—the conjugated ketone and the aromatic nitro group—through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by α-cleavage, which is consistent with the proposed structure. Together, these techniques provide a self-validating system for the structural elucidation and purity confirmation of this compound.

References

-

Royal Society of Chemistry. (2021). Supplementary Data for: Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94726, 1-(4-Nitrophenyl)-1-propanone. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, CD₃OD, experimental) (HMDB0001232). Retrieved from [Link]

-

Oregon State University. (2022). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 20.1: Molecular Mass Spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Mass Spectrometry: Fragmentation and its importance in determining structural information. Retrieved from [Link]

Sources

- 1. 1-(4-NITROPHENYL)PROPAN-1-ONE | 3758-70-1 [chemicalbook.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. hmdb.ca [hmdb.ca]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. asdlib.org [asdlib.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Nitrophenyl)propan-1-one

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-(4-Nitrophenyl)propan-1-one, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed interpretation of its ¹H and ¹³C NMR data. We will explore the causal relationships between the molecular structure and the observed spectral features, grounded in the fundamental principles of NMR spectroscopy.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in organic chemistry for determining the structure of molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

1-(4-Nitrophenyl)propan-1-one (C₉H₉NO₃)[2][3] presents a valuable case study for spectral interpretation, featuring a combination of an aliphatic chain and a substituted aromatic ring. The presence of a ketone carbonyl group and a nitro group introduces significant electronic effects that profoundly influence the chemical shifts of nearby nuclei, making its NMR spectra particularly instructive. This guide will dissect these spectra to assign each signal to its corresponding nucleus, thereby confirming the compound's structure.

Caption: Molecular structure of 1-(4-Nitrophenyl)propan-1-one with atom numbering.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The key parameters are chemical shift (δ), which indicates the electronic environment; integration, which reveals the relative number of protons generating a signal; and multiplicity (splitting pattern), which shows the number of neighboring protons.

The Aromatic Region (δ 8.0 – 8.4 ppm)

The para-substituted benzene ring gives rise to a characteristic pattern in this downfield region.[4][5] The four aromatic protons are chemically non-equivalent, forming an AA'BB' spin system that often appears as two distinct doublets, especially at higher field strengths.

-

H-b (ortho to C=O): These two equivalent protons are located ortho to the carbonyl group and meta to the nitro group. They are deshielded by the anisotropic effect of the benzene ring and the electron-withdrawing nature of the adjacent ketone.

-

H-c (ortho to NO₂): These two protons are ortho to the strongly electron-withdrawing nitro group and meta to the carbonyl group. The nitro group's potent deshielding effect, both inductive and through resonance, shifts these protons further downfield compared to H-b.[6]

Consequently, we expect two signals, each integrating to 2H. The signal for H-c will appear at a higher chemical shift (further downfield) than the signal for H-b. Both signals will appear as doublets due to coupling with their respective ortho neighbors, with a typical ortho coupling constant (³J) of ~8-9 Hz.

The Aliphatic Region (δ 1.0 – 3.2 ppm)

The propanone side chain gives rise to two distinct signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) groups.

-

Methylene Protons (H-α, δ ~3.1 ppm): These protons are on the carbon alpha to the carbonyl group. The electronegativity of the carbonyl oxygen deshields these protons, shifting their signal downfield relative to a standard alkane proton.[7][8] According to the n+1 rule, this signal is split into a quartet by the three neighboring protons of the methyl group (3+1=4).

-

Methyl Protons (H-β, δ ~1.2 ppm): These protons are on the terminal methyl group, beta to the carbonyl. Being further from the electron-withdrawing groups, they are the most shielded protons in the molecule and appear furthest upfield. This signal is split into a triplet by the two neighboring methylene protons (2+1=3).

Summary of ¹H NMR Data

| Assigned Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-c | ~8.3 | Doublet | 2H | ~8.5 |

| H-b | ~8.1 | Doublet | 2H | ~8.5 |

| H-α (-CH₂-) | ~3.1 | Quartet | 2H | ~7.2 |

| H-β (-CH₃) | ~1.2 | Triplet | 3H | ~7.2 |

Analysis of the ¹³C NMR Spectrum

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line.[9] The chemical shift is highly sensitive to the carbon's electronic environment, providing a direct count of non-equivalent carbons and insight into their functionalization. 1-(4-Nitrophenyl)propan-1-one has seven unique carbon environments.

The Carbonyl Carbon (δ > 190 ppm)

-

C7 (C=O): The carbonyl carbon of a ketone is one of the most deshielded types of carbon, typically appearing far downfield. For an aromatic ketone, this signal is expected in the δ 190-200 ppm range.[8][10][11] This significant downfield shift is due to the large paramagnetic contribution to shielding caused by the C=O π-system and the electronegativity of the oxygen atom.

The Aromatic Carbons (δ 120 – 150 ppm)

The six aromatic carbons will produce four distinct signals due to the molecule's symmetry.[4]

-

C4 (C-NO₂): The ipso-carbon directly attached to the nitro group is strongly deshielded by the group's electron-withdrawing nature. Its signal is expected around δ 148-150 ppm.[6]

-

C1 (C-C=O): The ipso-carbon attached to the propanone substituent will also be shifted downfield, though typically less than the carbon bearing the nitro group.

-

C2, C6 (CH): These carbons, ortho to the carbonyl group, will have a distinct chemical shift.

-

C3, C5 (CH): These carbons, ortho to the nitro group, will appear at a different chemical shift from C2/C6. The strong electron-withdrawing effect of the nitro group influences the entire ring's electron density.

The Aliphatic Carbons (δ < 40 ppm)

The two carbons of the ethyl group attached to the carbonyl will appear in the upfield region of the spectrum.

-

C8 (α-CH₂): The carbon alpha to the carbonyl is deshielded and will appear further downfield than a typical sp³ methylene carbon, likely in the δ 30-35 ppm range.

-

C9 (β-CH₃): The terminal methyl carbon is the most shielded carbon in the molecule and will give a signal at the highest field (lowest δ value), typically around δ 8-10 ppm.

Summary of ¹³C NMR Data

| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C7 (C=O) | ~196 |

| C4 (C-NO₂) | ~150 |

| C1 (C-C=O) | ~141 |

| C2, C6 (CH aromatic) | ~129 |

| C3, C5 (CH aromatic) | ~124 |

| C8 (α-CH₂) | ~32 |

| C9 (β-CH₃) | ~8 |

Standard Experimental Protocol

Accurate and reproducible NMR data acquisition requires a standardized methodology. The following protocol outlines the essential steps for analyzing a solid sample like 1-(4-Nitrophenyl)propan-1-one.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of the 1-(4-Nitrophenyl)propan-1-one sample.

-

Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its versatility.

-

Standard: The solvent typically contains a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard for calibrating the chemical shift axis.

-

Homogenization: Gently agitate or vortex the tube until the sample is completely dissolved, ensuring a clear, homogeneous solution free of particulates.

NMR Data Acquisition

-

Instrumentation: Place the NMR tube into the spectrometer's probe. Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the ¹H or ¹³C frequency and perform shimming to optimize the magnetic field homogeneity, which is critical for sharp, well-resolved peaks.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for good signal-to-noise (S/N).

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., 'zgpg30') to ensure all signals appear as singlets.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are required. Typically 128 to 1024 scans are necessary for a good S/N ratio.

-

Relaxation Delay (D1): A 2-second delay is a common starting point.

-

Caption: Standard workflow for NMR spectral acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 1-(4-Nitrophenyl)propan-1-one are highly diagnostic and allow for unambiguous structural confirmation. The predictable chemical shifts and coupling patterns arising from the interplay of the aromatic ring, the ketone functionality, and the nitro group serve as an excellent example of how fundamental NMR principles are applied in modern chemical analysis. This guide provides the foundational knowledge for researchers to confidently interpret these spectra, a critical skill in synthetic chemistry and drug discovery.

References

- Vertex AI Search. (n.d.). Spectroscopy Tutorial: Ketones.

- The Royal Society of Chemistry. (2021). Supplementary Data.

- Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR.

- Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy.

- Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Organic Chemistry Class Notes.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- (n.d.). Signal Areas.

- Vertex AI Search. (n.d.). Spectroscopy Tutorial: Nitro Groups.

- PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367.

- Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- Guidechem. (n.d.). 1-(4-NITROPHENYL)PROPAN-1-ONE 3758-70-1 wiki.

- PubChem. (n.d.). 1-(4-Nitrophenyl)propan-1-one | C9H9NO3 | CID 94726.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. guidechem.com [guidechem.com]

- 3. 1-(4-Nitrophenyl)-1-propanone | C9H9NO3 | CID 94726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. homepages.bluffton.edu [homepages.bluffton.edu]

Deconstructing 1-(4-Nitrophenyl)propan-1-one: A Technical Guide to its Mass Spectrometry Fragmentation Pattern

Introduction: Elucidating Molecular Structure Through Controlled Fragmentation

This guide is structured to provide a comprehensive understanding, beginning with the foundational principles of EI-MS and the key fragmentation reactions pertinent to the target molecule. We will then systematically dissect the structure of 1-(4-Nitrophenyl)propan-1-one to predict its fragmentation pathways, culminating in a summary of expected fragment ions and a visual representation of the fragmentation cascade.

Core Principles of Electron Ionization Mass Spectrometry and Fragmentation

Electron ionization is a hard ionization technique where a gaseous sample is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a radical cation known as the molecular ion (M•+).[1] The molecular ion, being energetically unstable, undergoes a series of unimolecular decompositions into smaller, charged fragments and neutral radicals or molecules.[2] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z). The fragmentation patterns are not random; they are governed by the inherent stability of the resulting ions and neutral species, providing a roadmap to the original molecular structure.[3]

For a molecule like 1-(4-Nitrophenyl)propan-1-one, which possesses both an aromatic ketone and a nitro functional group, several key fragmentation pathways are anticipated to be prominent. These include alpha-cleavage, McLafferty rearrangement, and characteristic cleavages of the nitroaromatic system.

Predicted Fragmentation Pathways of 1-(4-Nitrophenyl)propan-1-one

The structure of 1-(4-Nitrophenyl)propan-1-one (p-nitropropiophenone), with a molecular formula of C₉H₉NO₃, presents several susceptible bonds for fragmentation under electron ionization.[4] The calculated monoisotopic mass of the molecular ion [M]•+ is approximately 179.0582 g/mol .

Alpha-Cleavage: The Carbonyl's Primary Fissure

Alpha-cleavage is a hallmark fragmentation of carbonyl compounds, involving the breaking of a carbon-carbon bond adjacent to the carbonyl group. This cleavage is driven by the formation of a resonance-stabilized acylium ion. For 1-(4-Nitrophenyl)propan-1-one, two primary alpha-cleavage pathways are possible:

-

Loss of the Ethyl Radical (•CH₂CH₃): Cleavage of the bond between the carbonyl carbon and the ethyl group is highly probable. This results in the formation of the 4-nitrobenzoyl cation, a resonance-stabilized acylium ion. The loss of an ethyl radical (mass 29) would produce a fragment with an m/z of 150 . This is often a very prominent peak in the mass spectra of propiophenone derivatives.

-

Loss of the 4-Nitrophenyl Radical (•C₆H₄NO₂): The alternative alpha-cleavage involves the loss of the 4-nitrophenyl radical (mass 122). This would generate the propionyl cation (CH₃CH₂CO⁺) with an m/z of 57 .

McLafferty Rearrangement: A Six-Membered Ring Transition State

The McLafferty rearrangement is another characteristic fragmentation pathway for carbonyl compounds that possess a gamma-hydrogen atom. This rearrangement proceeds through a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation. In 1-(4-Nitrophenyl)propan-1-one, the propyl chain provides the necessary gamma-hydrogens. The rearrangement would involve the transfer of a hydrogen atom from the methyl group (gamma-carbon) to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. This would result in the elimination of ethene (C₂H₄, mass 28) and the formation of the radical cation of 1-(4-nitrophenyl)ethen-1-ol, with a predicted m/z of 151 .

Fragmentation of the Nitroaromatic Moiety

The nitro group on the aromatic ring also directs a characteristic set of fragmentation pathways. These cleavages can occur from the molecular ion or from fragment ions that retain the nitrophenyl group.

-

Loss of •NO₂: A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂, mass 46). From the molecular ion (m/z 179), this would result in a fragment at m/z 133 , corresponding to the C₉H₉O⁺ ion.

-

Loss of •NO and CO: A more complex fragmentation pathway involves the rearrangement of the nitro group to a nitrite, followed by the loss of a nitric oxide radical (•NO, mass 30). This is often followed by the expulsion of a neutral carbon monoxide molecule (CO, mass 28).

-

From the molecular ion (m/z 179), the loss of •NO would yield a fragment at m/z 149 .

-

Subsequent loss of CO from the m/z 149 fragment would produce an ion at m/z 121 .

-

-

Fragmentation of the Aromatic Ring: The aromatic ring itself can undergo fragmentation, although this typically results in lower mass ions. The 4-nitrophenyl cation (m/z 122), formed from the loss of the propionyl group, can further fragment.

-

Loss of •NO₂ from the 4-nitrophenyl cation (m/z 122) would yield a phenyl cation at m/z 76 .

-

Loss of •NO from the 4-nitrophenyl cation would give a fragment at m/z 92 , which could then lose CO to form an ion at m/z 64 .

-

Summary of Predicted Fragment Ions

The following table summarizes the predicted key fragment ions for 1-(4-Nitrophenyl)propan-1-one in its EI mass spectrum.

| m/z | Proposed Structure/Formula | Fragmentation Pathway |

| 179 | [C₉H₉NO₃]•+ | Molecular Ion |

| 151 | [C₈H₇NO₂]•+ | McLafferty Rearrangement (Loss of C₂H₄) |

| 150 | [C₇H₄NO₃]⁺ | Alpha-cleavage (Loss of •CH₂CH₃) |

| 133 | [C₉H₉O]⁺ | Loss of •NO₂ |

| 122 | [C₆H₄NO₂]⁺ | Loss of •COCH₂CH₃ |

| 104 | [C₇H₄O]⁺ | Loss of •NO from m/z 150 |

| 92 | [C₆H₄O]⁺ | Loss of •NO from m/z 122 |

| 76 | [C₆H₄]⁺ | Loss of •NO₂ from m/z 122 |

| 57 | [CH₃CH₂CO]⁺ | Alpha-cleavage (Loss of •C₆H₄NO₂) |

Visualizing the Fragmentation Cascade

To illustrate the relationships between the parent molecule and its predicted fragments, the following diagram outlines the primary fragmentation pathways.

Caption: Predicted EI-MS fragmentation pathways of 1-(4-Nitrophenyl)propan-1-one.

Experimental Protocol: Electron Ionization Mass Spectrometry

For the acquisition of the mass spectrum of 1-(4-Nitrophenyl)propan-1-one, the following general protocol for a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source would be employed:

-

Sample Preparation: A dilute solution of 1-(4-Nitrophenyl)propan-1-one is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography:

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms). The column temperature is programmed to ramp up to ensure separation of the analyte from any impurities.

-

-

Mass Spectrometry:

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with electrons at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. This experimental spectrum would then be compared against the predicted fragmentation pattern outlined in this guide.

Conclusion: A Predictive Framework for Structural Elucidation

The predictable nature of mass spectral fragmentation, grounded in the principles of ion stability, allows for the confident postulation of the fragmentation pattern of 1-(4-Nitrophenyl)propan-1-one, even in the absence of an experimental spectrum. The dominant fragmentation pathways are anticipated to be alpha-cleavage leading to the formation of the 4-nitrobenzoyl cation (m/z 150) and the propionyl cation (m/z 57), and a McLafferty rearrangement yielding a fragment at m/z 151. Furthermore, characteristic losses from the nitro group are expected to contribute to the overall spectral fingerprint. This in-depth guide serves as a robust framework for researchers and drug development professionals, enabling them to interpret the mass spectrum of this and structurally related compounds, thereby facilitating its identification and characterization.

References

Sources

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 1-(4-Nitrophenyl)propan-1-one

This guide provides a comprehensive technical overview of the principles and practices for analyzing 1-(4-Nitrophenyl)propan-1-one using infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a deep, practical understanding of this technique for structural elucidation and quality control. This document moves beyond a simple recitation of facts to explain the underlying causality of spectral features, ensuring a robust and scientifically sound interpretation.

Introduction: The Vibrational Portrait of a Molecule

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch, bend, and vibrate. These absorption frequencies are unique to the types of bonds and functional groups present, creating a distinct "vibrational fingerprint" for each compound. For 1-(4-Nitrophenyl)propan-1-one, a molecule of interest in synthetic chemistry and potentially in drug discovery pathways, IR spectroscopy serves as a rapid and reliable tool for confirming its identity and purity.

The structure of 1-(4-Nitrophenyl)propan-1-one, presented below, dictates its infrared spectrum. The key features to anticipate are the absorptions arising from the aromatic nitro group, the conjugated ketone, the aromatic ring, and the aliphatic ethyl group.

Molecular Structure and Expected Vibrational Modes

A thorough analysis of the IR spectrum of 1-(4-Nitrophenyl)propan-1-one begins with a clear understanding of its molecular architecture.

Figure 1. Chemical structure of 1-(4-Nitrophenyl)propan-1-one.

The primary functional groups that will give rise to characteristic and strong absorptions in the IR spectrum are:

-

The Nitro Group (-NO₂): This group is characterized by strong, distinct stretching vibrations.

-

The Carbonyl Group (C=O): As part of a ketone conjugated with an aromatic ring, its stretching frequency will be a prominent feature.

-

The Aromatic Ring: The benzene ring will exhibit C-H stretching and C=C in-ring stretching and bending vibrations.

-

The Aliphatic Chain (-CH₂CH₃): The ethyl group will show characteristic C-H stretching and bending vibrations.

Predicted Infrared Spectrum: A Detailed Analysis

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and In-depth Explanation |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, as in an aromatic ring. They typically appear at slightly higher wavenumbers than aliphatic C-H stretches. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl group (-CH₂CH₃). Their position just below 3000 cm⁻¹ is a reliable indicator of sp³ hybridized carbon-hydrogen bonds. |

| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong | The C=O stretch is one of the most intense and recognizable peaks in an IR spectrum due to the large change in dipole moment during vibration. For a standard aliphatic ketone, this peak is typically around 1715 cm⁻¹. However, in 1-(4-Nitrophenyl)propan-1-one, the carbonyl group is in conjugation with the aromatic ring. This resonance delocalization of electrons reduces the double-bond character of the C=O bond, weakening it and thus lowering its stretching frequency to the 1700-1680 cm⁻¹ range. The electron-withdrawing nature of the para-nitro group will also influence this position. |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong | The nitro group exhibits two characteristic stretching vibrations. The asymmetric stretch, occurring at a higher frequency, is typically very strong and is a key diagnostic peak for nitro compounds attached to an aromatic ring. |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong | The symmetric stretch of the nitro group is also a strong absorption and, in conjunction with the asymmetric stretch, provides a definitive identification of the -NO₂ functional group. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | The benzene ring has several in-ring C=C stretching vibrations that typically appear as a series of peaks in this region. These can sometimes be complex but are confirmatory for the presence of an aromatic system. |

| Aliphatic C-H Bend | 1470 - 1370 | Medium | The scissoring and bending vibrations of the CH₂ and CH₃ groups in the ethyl chain appear in this region. |

| C-N Stretch | 870 - 830 | Medium | The stretching vibration of the bond between the aromatic ring and the nitrogen of the nitro group is expected in this region. |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a high-quality, reliable IR spectrum of 1-(4-Nitrophenyl)propan-1-one, which is a solid at room temperature, the Potassium Bromide (KBr) pellet method is a standard and robust technique.

Rationale for KBr Pellet Method

The KBr pellet method involves intimately mixing a small amount of the solid sample with finely ground, dry KBr powder and pressing the mixture under high pressure to form a thin, transparent pellet. Potassium bromide is used because it is transparent to infrared radiation over a wide range of frequencies (typically 4000 to 400 cm⁻¹) and has a refractive index similar to that of many organic compounds, which minimizes scattering of the infrared beam. This method provides a spectrum of the solid sample in a non-solvated state, which is often desirable.

Step-by-Step Protocol for KBr Pellet Preparation

Figure 2. Workflow for preparing a KBr pellet for FTIR analysis.

Self-Validating System and Quality Control:

-

Moisture Exclusion: KBr is hygroscopic, and water has strong IR absorptions that can obscure the sample spectrum. All equipment should be thoroughly dry, and the KBr should be stored in a desiccator. A broad absorption around 3400 cm⁻¹ is indicative of water contamination.

-

Homogeneity: The pellet should be transparent or translucent. An opaque or cloudy pellet suggests incomplete mixing, excessive sample concentration, or insufficient pressure, which can lead to scattering and a distorted baseline.

-

Reproducibility: The protocol should be followed consistently to ensure that spectra from different batches or analysts are comparable.

Data Interpretation and Causality

Interpreting the IR spectrum of 1-(4-Nitrophenyl)propan-1-one involves a systematic examination of the key regions of the spectrum.

-

High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by stretching vibrations of light atoms. Look for the aromatic C-H stretches just above 3000 cm⁻¹ and the aliphatic C-H stretches just below 3000 cm⁻¹. The absence of a broad O-H or N-H band in this region confirms the purity of the sample from starting materials or solvents containing these groups.

-

Triple Bond and Cumulated Double Bond Region (2500-2000 cm⁻¹): This region is expected to be clear for 1-(4-Nitrophenyl)propan-1-one, as it lacks alkyne or nitrile functionalities.

-

Double Bond Region (2000-1500 cm⁻¹): This is a critical region for this molecule. The most prominent peak will be the strong C=O stretch of the conjugated ketone, expected between 1700 and 1680 cm⁻¹. The strong, sharp nature of this peak is highly characteristic. Also in this region, the aromatic C=C stretching bands will appear.

-

Fingerprint Region (1500-400 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule as a whole. The two strong NO₂ stretching vibrations (asymmetric around 1520 cm⁻¹ and symmetric around 1345 cm⁻¹) are the most important features here. The various C-H bending and C-C and C-N stretching vibrations also occur in this region, contributing to the unique fingerprint of the compound.

Conclusion

The infrared spectrum of 1-(4-Nitrophenyl)propan-1-one is a rich tapestry of vibrational information that, when interpreted systematically, provides unambiguous confirmation of its chemical structure. The key to a successful analysis lies not just in identifying the major peaks but in understanding the causal relationships between the molecular structure—specifically the conjugation of the ketone and the presence of the electron-withdrawing nitro group—and the resulting shifts in absorption frequencies. By following a robust experimental protocol, such as the KBr pellet method, and applying sound spectroscopic principles, researchers can confidently use IR analysis as a cornerstone of their analytical workflow for this and related compounds.

References

-

PubChem. (n.d.). 1-(4-Nitrophenyl)propan-1-one. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). 1-(4-Nitrophenyl)propan-1-ol. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). 1(a)FTIR spectrum of pure p-nitro phenol. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S6. IR spectrum of 1-phenyl-1-propanone (1a). Retrieved January 21, 2026, from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved January 21, 2026, from [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved January 21, 2026, from [Link]

-

SciELO. (2018). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved January 21, 2026, from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility Characteristics of 1-(4-Nitrophenyl)propan-1-one

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Solubility in Scientific Advancement

In the realms of chemical synthesis, pharmaceutical development, and material science, the solubility of a compound is not merely a physical constant; it is a critical determinant of its utility and behavior. It governs reaction kinetics, bioavailability, purification strategies, and formulation stability. This guide provides a comprehensive technical analysis of the solubility characteristics of 1-(4-Nitrophenyl)propan-1-one (CAS: 3758-70-1), a nitroaromatic ketone. While specific experimental data for this compound is not extensively published, this document leverages fundamental chemical principles, data from structurally analogous molecules, and established experimental protocols to construct a robust and predictive solubility profile. This approach is designed to empower researchers, scientists, and drug development professionals with the insights needed to effectively utilize this compound in their work.

Molecular Architecture and Its Influence on Solubility

The solubility of any substance is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational guideline, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][2] This phenomenon arises from the energetics of breaking existing solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions.[1]

To predict the behavior of 1-(4-Nitrophenyl)propan-1-one, we must first dissect its molecular structure.

-

Molecular Formula: C₉H₉NO₃[3]

-

Molecular Weight: 179.17 g/mol [3]

-

Key Functional Groups:

-

Aromatic Nitro Group (-NO₂): This group is strongly electron-withdrawing and highly polar. The nitrogen and oxygen atoms possess partial charges, making the group a strong dipole and an effective hydrogen bond acceptor.[3]

-

Propanone Group (-C(O)CH₂CH₃): The carbonyl (C=O) function is a significant polar feature and a hydrogen bond acceptor.[4] The adjacent ethyl group adds a non-polar, aliphatic character.

-

Phenyl Ring (C₆H₄): The benzene ring is predominantly non-polar and can engage in favorable π-π stacking interactions with other aromatic systems.

-

The molecule's overall character is a composite of these features. The computed Topological Polar Surface Area (TPSA) of 62.9 Ų and an XLogP3 value of 2.2 indicate a molecule of significant polarity but with moderate lipophilicity.[3] It lacks hydrogen bond donor capabilities but has three hydrogen bond acceptor sites (the two oxygens of the nitro group and the carbonyl oxygen).[3] This structure suggests a nuanced solubility profile, where solubility is not straightforwardly high in either extremely polar or non-polar solvents.

Predicted Solubility Profile in Various Solvent Classes